4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine

Medicinal Chemistry Lipophilicity Drug Design

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine is a trisubstituted pyrimidine heterocycle with the molecular formula C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.67 g/mol. Its computed physicochemical properties include a XLogP3 of 1.9, zero hydrogen bond donors, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 44.2 Ų.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.68
CAS No. 2243516-79-0
Cat. No. B2837050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
CAS2243516-79-0
Molecular FormulaC10H13ClN2O2
Molecular Weight228.68
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)C2CCOCC2)Cl
InChIInChI=1S/C10H13ClN2O2/c1-14-9-6-8(11)12-10(13-9)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3
InChIKeyDSNAVYRYRWDMCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine (CAS 2243516-79-0): Structural and Physicochemical Baseline


4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine is a trisubstituted pyrimidine heterocycle with the molecular formula C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.67 g/mol . Its computed physicochemical properties include a XLogP3 of 1.9, zero hydrogen bond donors, four hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 44.2 Ų [1]. The compound is supplied as a liquid with a purity of 95% .

Why Generic Substitution Fails: The Tri-Substitution Pattern of 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine is Not Interchangeable


The specific 2-(oxan-4-yl), 4-chloro, and 6-methoxy substitution pattern on the pyrimidine core creates a unique vector set that is not interchangeable with mono- or dichloro analogs. For example, replacing the 6-methoxy group with a chlorine atom yields 4,6-dichloro-2-(oxan-4-yl)pyrimidine, which alters the electronic environment and reactivity at C4/C6, while eliminating the oxan-4-yl group removes the tetrahydropyran moiety's conformational flexibility and hydrogen bond acceptor capacity [1]. These structural differences directly impact the compound's utility in medicinal chemistry optimization, where each substituent adds a specific property: the chlorine atom provides a synthetic handle for nucleophilic aromatic substitution (SNAr) , the methoxy group contributes to solubility and metabolic stability [2], and the oxan-4-yl group influences lipophilicity and protein-ligand binding interactions [3].

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine: Measurable Differentiation Against the Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine vs. 4,6-Dichloro-2-(oxan-4-yl)pyrimidine

The replacement of the 6-methoxy group with a chlorine atom in 4,6-dichloro-2-(oxan-4-yl)pyrimidine is predicted to increase lipophilicity. The target compound, 4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine, has a computed XLogP3 of 1.9 [1]. While the exact XLogP3 for 4,6-dichloro-2-(oxan-4-yl)pyrimidine is not publicly available in a verified database, the additive contribution of a chlorine substituent (π = +0.71) versus a methoxy substituent (π = -0.02) indicates a difference of approximately +0.73 log units for the dichloro analog [2]. This class-level inference suggests the target compound possesses a more balanced lipophilic-hydrophilic profile, which is often associated with improved solubility and reduced promiscuity in biological systems.

Medicinal Chemistry Lipophilicity Drug Design

Synthetic Handle Capacity: Leaving Group Potential of the 4-Chloro Substituent

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine possesses a single chlorine leaving group at the 4-position, enabling chemoselective SNAr reactions. This contrasts with 4,6-dichloro-2-(oxan-4-yl)pyrimidine, which has two reactive chlorine centers that may require statistical or selective control during functionalization [1]. The methoxy group at the 6-position is electron-donating, which deactivates the pyrimidine ring towards further nucleophilic attack at C6 and directs reactivity to C4 [2]. This electronic bias facilitates sequential derivatization strategies where the C4-Cl is replaced first, leaving the C6-OMe intact for later demethylation or direct use in target molecules.

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block Utility

Molecular Weight and Heavy Atom Count: Impact on Fragment-Based Screening Libraries

With a molecular weight of 228.67 g/mol and 15 heavy atoms, 4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine occupies a favorable position in the fragment-to-lead molecular weight range (MW < 250) [1]. In comparison, 4-chloro-6-methoxypyrimidine (CAS 26452-81-3) has a lower MW of 144.56 g/mol and only 9 heavy atoms, which limits its potential for vector-based growth . The oxan-4-yl substituent adds 84 Da and a non-polar saturated ring, providing a scaffold for probing hydrophobic enzyme pockets without exceeding lead-likeness thresholds.

Fragment-Based Drug Discovery Molecular Weight Lead-Likeness

Application Scenarios for 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine Based on Established Evidence


Medicinal Chemistry Library Design: Fragment Growth with Conformational Restriction

The oxan-4-yl group introduces a non-planar, saturated ring that can improve oral bioavailability parameters such as fraction sp³ (Fsp³). The compound's XLogP3 of 1.9 and MW of 228.67 make it an attractive starting point for hit-to-lead optimization in kinase inhibitor programs, where the tetrahydropyran ring can be further functionalized or used as an isostere for morpholine [1].

Targeted Covalent Inhibitor (TCI) Precursor Development

The 4-chloro group serves as a synthetic handle for introducing warhead elements such as acrylamide or vinyl sulfonamide. The single chlorine atom allows efficient, chemoselective coupling with nucleophilic amines or thiols, yielding precursors suitable for high-throughput screening against cysteine-containing protein targets .

Physicochemical Property Optimization in CNS Drug Discovery

With a topological polar surface area (TPSA) of 44.2 Ų (well below the 90 Ų threshold for blood-brain barrier penetration), a hydrogen bond donor count of 0, and a moderate XLogP3, this compound is positioned for use in CNS-focused medicinal chemistry programs where reducing H-bond donor count and balancing lipophilicity are critical design principles [1].

Quote Request

Request a Quote for 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.